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Cat. No.: B12094521

Get Quote

In lipidomics and metabolic research, the dual nomenclature of intermediate metabolites

frequently causes fragmentation in database indexing and literature reviews. Lauroyl-CoA and

dodecanoyl-CoA are identical chemical entities, representing the thioester formed between

coenzyme A (CoA) and the 12-carbon saturated fatty acid, lauric acid[1].

"Dodecanoyl-CoA" is the systematic IUPAC nomenclature, precisely denoting the 12-carbon

aliphatic chain[1]. Conversely, "lauroyl-CoA" is the trivial name derived from lauric acid, which

remains the preferred terminology in clinical biochemistry and enzymology[2]. For drug

development professionals—particularly those designing lipid nanoparticles (LNPs) or targeting

mitochondrial disorders—recognizing this synonymy is the first step in accurately mapping

metabolic pathways and querying structural databases.

Chemical Identity and Structural Biology
Lauroyl-CoA is a medium-chain fatty acyl-CoA[1]. Structurally, it consists of a highly polar, bulky

coenzyme A moiety linked via a high-energy thioester bond to a hydrophobic 12-carbon acyl

tail. This amphipathic nature makes it practically insoluble in aqueous physiological

environments without the assistance of carrier proteins, yet it is highly reactive in intracellular

lipid trafficking[2].
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Table 1: Physicochemical and Structural Properties of Lauroyl-CoA / Dodecanoyl-CoA

Property Value Context / Source

Systematic Name S-Dodecanoyl-coenzyme A
IUPAC standard

nomenclature[1]

Common Synonyms Lauroyl-CoA, C12:0-CoA
Prevailing biochemical

literature[2]

Chemical Formula C33H58N7O17P3S Exact Mass: 949.28 Da[3]

Computed LogP 1.35 to 5.84
Indicates high hydrophobicity

of the acyl tail[3]

Metabolic Role Intermediate metabolite
Primary substrate for MCAD

and LCAD[4]

Metabolic Pathways & Enzymatic Dynamics
Lauroyl-CoA serves as a critical node in mitochondrial beta-oxidation[4]. Free lauric acid is first

activated by Acyl-CoA Synthetase (ACSL) in the cytosol. The resulting lauroyl-CoA is then

shuttled across the mitochondrial membranes via the Carnitine Palmitoyltransferase

(CPT1/CPT2) transport system.

Causality in Enzymatic Specificity: Once inside the mitochondrial matrix, lauroyl-CoA sits

exactly at the boundary of chain-length specificity for dehydrogenation. It is uniquely co-

processed by both Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain Acyl-

CoA Dehydrogenase (LCAD)[4]. During catalysis, MCAD utilizes a specific active-center

interaction (a Thr136-flavin N(1) hydrogen bond) to modulate the redox potential of the FAD

cofactor, facilitating the extraction of a hydride from the beta-carbon of lauroyl-CoA to yield

trans-2-dodecenoyl-CoA[5]. Mutations in the ACADM gene (such as the prevalent p.K304E

variant) cause protein misfolding, severely impairing this dehydrogenation step and leading to

MCAD deficiency (MCADD)[6].
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Caption: Metabolic activation and initial beta-oxidation step of Lauroyl-CoA.
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Experimental Workflows: LC-MS/MS Quantification
Protocol
Accurate quantification of lauroyl-CoA is notoriously difficult. The molecule is highly susceptible

to alkaline hydrolysis, and traditional Solid Phase Extraction (SPE) methods often result in the

irreversible loss of short- and medium-chain acyl-CoAs[7].

A Self-Validating System: To guarantee trustworthiness, the following LC-MS/MS protocol

utilizes 5-sulfosalicylic acid (SSA) for direct protein precipitation[7]. By spiking a stable isotope-

labeled internal standard (SIL-IS) directly into the raw biological matrix before any chemical

manipulation, the assay becomes a self-validating system. Any subsequent loss due to matrix

effects, degradation, or ion suppression is proportionally matched by the SIL-IS, ensuring

absolute quantitative accuracy.

Step-by-Step Methodology:

Quenching & Spiking: Immediately quench the biological sample (e.g., tissue homogenate)

in ice-cold 10% 5-sulfosalicylic acid (SSA)[7]. Immediately spike in 10 µL of 13C-labeled

lauroyl-CoA (SIL-IS).

Protein Precipitation: Vortex for 30 seconds and incubate on ice for 10 minutes.

Causality: SSA rapidly lowers the pH, inducing protein aggregation while protecting the

fragile thioester bond of lauroyl-CoA from alkaline hydrolysis, completely bypassing the

need for SPE[7].

Centrifugation: Centrifuge the homogenate at 15,000 × g for 15 minutes at 4°C. Transfer the

clarified supernatant to an autosampler vial.

UHPLC Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., 2.6 µm, 150 mm)[8].

Utilize a binary gradient of 5 mM ammonium acetate in water (Mobile Phase A) and

acetonitrile (Mobile Phase B).

Causality: Ammonium acetate acts as a volatile ion-pairing agent, neutralizing the highly

polar phosphate groups on the CoA moiety to improve peak shape, while the acetonitrile

gradient effectively elutes the hydrophobic dodecanoyl tail[7].
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MS/MS Detection: Operate the tandem mass spectrometer in positive electrospray ionization

(+ESI) Multiple Reaction Monitoring (MRM) mode[7]. Monitor the specific precursor-to-

product ion transition (typically m/z 950.3 → 428.0), which represents the diagnostic

cleavage of the phosphopantetheine moiety.
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Caption: Self-validating LC-MS/MS workflow for Lauroyl-CoA quantification.

Implications in Drug Development
Mastery over lauroyl-CoA/dodecanoyl-CoA analytics is highly relevant in two cutting-edge

therapeutic arenas:

Pharmacological Chaperones for MCADD: Because MCADD is primarily a conformational

disorder caused by misfolded variants of the MCAD enzyme, drug developers are actively

screening for small-molecule pharmacological chaperones[6]. Assays that accurately

quantify the clearance of lauroyl-CoA versus the accumulation of its downstream enoyl-CoA

products serve as the definitive pharmacodynamic biomarkers for chaperone efficacy in

vitro[6].

Targeted Lipid Nanoparticles (LNPs): The dodecanoyl aliphatic chain is frequently

incorporated into the design of novel ionizable lipids used for mRNA delivery (e.g., vaccines

and gene therapies). Understanding how endogenous acyl-CoA synthetases metabolize

these synthetic lipids into dodecanoyl-CoA analogs is paramount for predicting the hepatic

clearance, half-life, and potential hepatotoxicity of next-generation LNP formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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